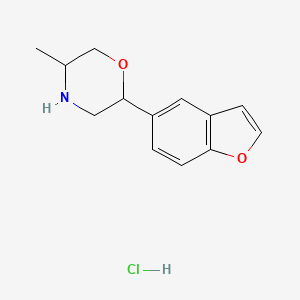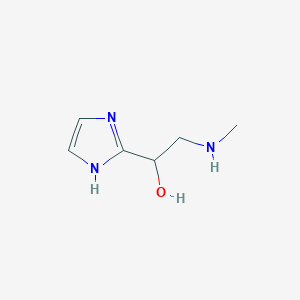
1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol is a chemical compound that contains an imidazole ring and an ethanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a wide range of imidazole derivatives .
Aplicaciones Científicas De Investigación
1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug development.
Mecanismo De Acción
The mechanism of action of 1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular pathways, affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(1h-Imidazol-2-yl)ethanol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(Methylamino)ethanol: Lacks the imidazole ring, leading to different biological activities and applications.
1-(1h-Imidazol-2-yl)-2-aminoethanol: Similar structure but without the methyl group, affecting its chemical behavior and interactions.
Uniqueness
1-(1h-Imidazol-2-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the imidazole ring and the methylamino group, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and applications, making it a valuable tool in research and industry .
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-(1H-imidazol-2-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-7-4-5(10)6-8-2-3-9-6/h2-3,5,7,10H,4H2,1H3,(H,8,9) |
Clave InChI |
UBXPQAILSFQTCM-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=NC=CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


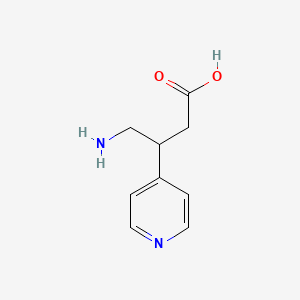
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
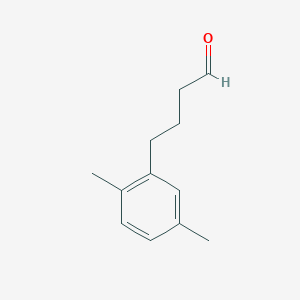
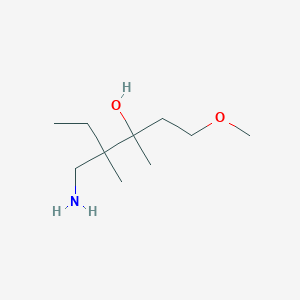
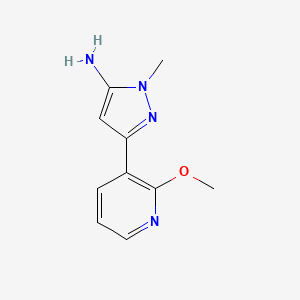
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
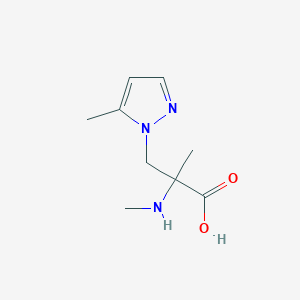

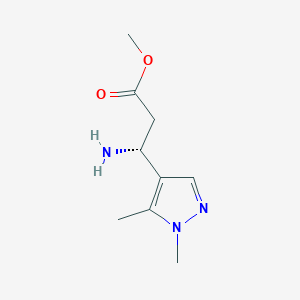
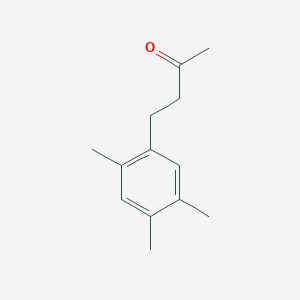

![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)
